2,2,4,4-Tetramethyl-3-pentanone oxime
Overview
Description
2,2,4,4-Tetramethyl-3-pentanone oxime is an organic compound with the chemical formula C9H19NO. It is a derivative of 2,2,4,4-tetramethyl-3-pentanone, where the carbonyl group is converted to an oxime group. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
2,2,4,4-Tetramethyl-3-pentanone oxime is typically synthesized by reacting 2,2,4,4-tetramethyl-3-pentanone with hydroxylamine. The reaction can be carried out under acidic or basic conditions, depending on the desired reaction rate and yield. The general reaction is as follows:
2,2,4,4-Tetramethyl-3-pentanone+Hydroxylamine→2,2,4,4-Tetramethyl-3-pentanone oxime
In industrial settings, the reaction is often performed using dilute acid or dilute base at controlled temperatures to optimize the yield and purity of the product .
Chemical Reactions Analysis
2,2,4,4-Tetramethyl-3-pentanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles under specific conditions.
Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4,4-Tetramethyl-3-pentanone oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other oxime derivatives and related compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3-pentanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This property is exploited in studies of enzyme inhibition and protein modification. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone oxime can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanone: The parent ketone from which the oxime is derived.
3,3,5,5-Tetramethyl-1-pyrroline N-oxide: A related compound with a different functional group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another compound with a similar structure but different reactivity.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A structurally related compound with different chemical properties.
The uniqueness of this compound lies in its stability, reactivity, and ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJCAMLWINIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407791 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7754-22-5 | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-Tetramethyl-3-pentanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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